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molecular formula C14H8N2O4 B101997 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one CAS No. 16063-05-1

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B101997
M. Wt: 268.22 g/mol
InChI Key: WDCDVVORESXHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04446262

Procedure details

A 300 ml. flask equipped with a reflux condenser and a stirrer was charged with 16.3 g of isatoic anhydride and 150 ml of pyridine. They were stirred at about 50° C. to dissolve isatoic anhydride in pyridine. Then, 18.6 g of p-nitrobenzoylchloride was added in several portions over the course of about 10 minutes, and after the addition, the mixture was heated under reflux for 3 hours. The reaction mixture was cooled to 0° C. The precipitated crystals were separated by filtration, washed well with water, and dried at 120° C. for 4 hours by a hot air dryer. The resulting crystals were recrystallized from toluene to give 21 g of 2-p-nitrophenyl-3,1-benzoxazin-4-one.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=O)[O:4][C:2]2=[O:3].[N+:13]([C:16]1[CH:24]=[CH:23][C:19](C(Cl)=O)=[CH:18][CH:17]=1)([O-:15])=[O:14]>N1C=CC=CC=1>[N+:13]([C:16]1[CH:24]=[CH:23][C:19]([C:5]2[O:4][C:2](=[O:3])[C:1]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[N:6]=2)=[CH:18][CH:17]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
18.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
They were stirred at about 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask equipped with a reflux condenser and a stirrer
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were separated by filtration
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried at 120° C. for 4 hours by a hot air dryer
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The resulting crystals were recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NC2=C(C(O1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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